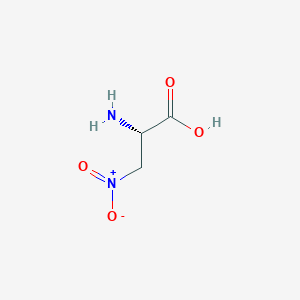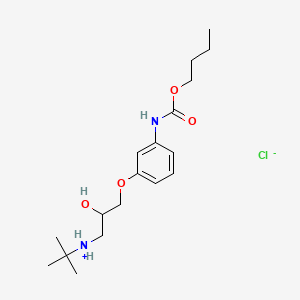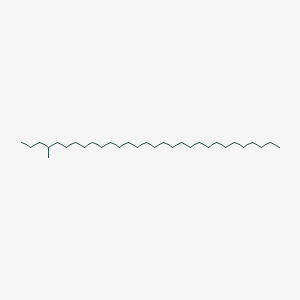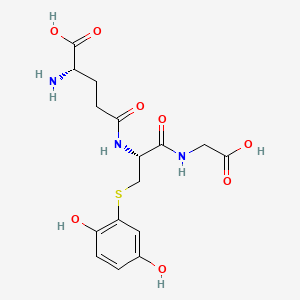
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene is an organic compound characterized by its unique structure, which includes two tert-butyl groups attached to a dihydronaphthalene core. This compound is of interest in various fields of chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene typically involves the hydrogenation of 1,4-di-tert-butylnaphthalene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure selective hydrogenation without over-reduction of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, (1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene is used as a precursor for the synthesis of more complex molecules. Its stability makes it a valuable intermediate in organic synthesis.
Biology
Medicine
There is limited direct application of this compound in medicine. its derivatives could be explored for pharmaceutical development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and as a stabilizer in certain formulations.
作用機序
The mechanism by which (1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound donates electrons to the oxidizing agent, leading to the formation of oxidized products. The molecular targets and pathways involved are primarily related to its chemical reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1,4-Di-tert-butylbenzene: Similar in structure but lacks the dihydronaphthalene core.
1,4-Di-tert-butylcyclohexane: A fully saturated analog with different reactivity.
1,4-Di-tert-butyl-2,3-dihydronaphthalene: A closely related compound with slight structural differences.
Uniqueness
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene is unique due to its specific stereochemistry and the presence of the dihydronaphthalene core. This gives it distinct reactivity and stability compared to its analogs.
特性
CAS番号 |
74877-15-9 |
|---|---|
分子式 |
C18H26 |
分子量 |
242.4 g/mol |
IUPAC名 |
(1S,4S)-1,4-ditert-butyl-1,4-dihydronaphthalene |
InChI |
InChI=1S/C18H26/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12,15-16H,1-6H3/t15-,16-/m1/s1 |
InChIキー |
JHPAZSHWWOZNCX-HZPDHXFCSA-N |
異性体SMILES |
CC(C)(C)[C@@H]1C=C[C@H](C2=CC=CC=C12)C(C)(C)C |
正規SMILES |
CC(C)(C)C1C=CC(C2=CC=CC=C12)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



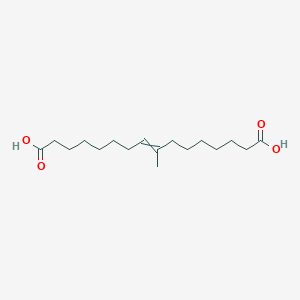
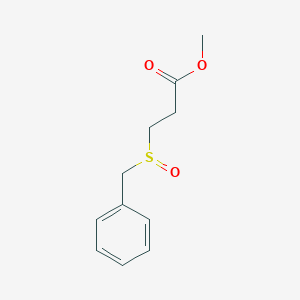
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
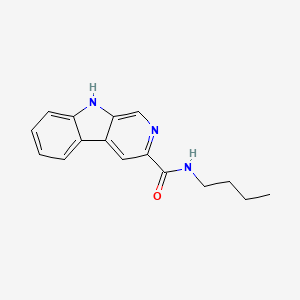

![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
